Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
An In-Depth Technical Guide to the Fundamental Properties of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis. As a "privileged structure," it is frequently found in a vast array of alkaloids and synthetic compounds with significant and diverse biological activities.[1][2][3] THIQ-based molecules have demonstrated pharmacological potential as antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][4] This guide focuses on a specific, functionalized derivative, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol (CAS No. 1095715-75-5), a molecule of interest for its potential as a versatile synthetic intermediate in drug discovery, particularly in the development of therapeutics for neurological disorders.[5][6] The presence of a reactive hydroxymethyl group on the aromatic ring provides a key site for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and computed physicochemical characteristics of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol are summarized below.
| Property | Value | Source |
| CAS Number | 1095715-75-5 | [5] |
| Molecular Formula | C₁₀H₁₃NO | [7][8][9] |
| Molecular Weight | 163.22 g/mol | [8][9] |
| IUPAC Name | (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol | Inferred |
| Predicted Density | 1.091 ± 0.06 g/cm³ | [7] |
| Predicted Boiling Point | 339.1 ± 37.0 °C | [7] |
| Predicted XLogP3 | 1.4 | [9] |
| Physical Description | Predicted to be a solid at room temperature | Inferred |
Synthesis and Chemical Reactivity
The synthesis of the THIQ core is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The specific synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol can be approached by adapting these classical methods.
Plausible Synthetic Pathway: Pictet-Spengler Reaction and Reduction
The Pictet-Spengler reaction is a robust method for constructing the THIQ skeleton, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[3][10] For our target molecule, a plausible route involves using a starting material with a precursor to the hydroxymethyl group, such as a carboxylate ester, which can be subsequently reduced.
The diagram below outlines a logical, multi-step synthesis.
Caption: Proposed synthetic workflow for (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.
Causality Behind Experimental Choices:
-
Pictet-Spengler Reaction: This is a highly efficient method for creating the core THIQ structure from readily available starting materials.[10] Using glyoxylic acid provides the necessary carboxylic acid handle for later manipulation.
-
Aromatization/Esterification: This optional sequence can simplify purification and characterization before the final reductions. Palladium-on-carbon (Pd/C) is a standard catalyst for dehydrogenation.[11]
-
Reduction of Heterocycle: Selective reduction of the isoquinoline ring can be achieved with catalytic hydrogenation or hydride reagents.
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing both the ester and any remaining amide functionalities to the desired alcohol and amine, respectively.[12] This ensures the complete conversion to the target molecule. A similar protocol is used to reduce a C3-substituted ester to its corresponding alcohol.[12]
Experimental Protocol: Reduction of Ester Precursor
This protocol is adapted from established procedures for the reduction of carboxylate esters on the THIQ scaffold.[12]
Objective: To synthesize (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol from its corresponding methyl ester precursor.
Materials:
-
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (1 equivalent)
-
Lithium Aluminum Hydride (LiAlH₄) (4 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen line, dropping funnel, ice bath.
Procedure:
-
Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (4 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the ester precursor (1 eq.) in anhydrous THF and add it slowly (dropwise) to the LiAlH₄ suspension via a dropping funnel. Rationale: This slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Stir the reaction mixture at 0°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the excess LiAlH₄ by slowly adding a saturated Na₂SO₄ solution at 0°C. Rationale: Quenching is highly exothermic and must be done carefully to avoid uncontrolled effervescence.
-
Workup: Allow the mixture to warm to room temperature. Filter the resulting inorganic solids through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Drying: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Protons (δ 6.8-7.2 ppm): Three protons on the benzene ring, likely appearing as a multiplet or a set of doublets and a singlet.
-
Methylene Protons (Ar-CH₂-OH, δ ~4.6 ppm): A singlet corresponding to the two protons of the hydroxymethyl group.
-
Benzylic Protons (-N-CH₂-Ar, δ ~4.0 ppm): A singlet or AB quartet for the two protons at the C1 position.
-
Aliphatic Protons (-N-CH₂-CH₂-Ar, δ ~2.7-3.2 ppm): Two multiplets corresponding to the protons at the C3 and C4 positions of the tetrahydroisoquinoline ring.
-
Amine Proton (N-H, δ ~1.5-2.5 ppm): A broad singlet, which may exchange with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Aromatic Carbons (δ ~125-135 ppm): Six signals corresponding to the carbons of the benzene ring.
-
Hydroxymethyl Carbon (-CH₂-OH, δ ~65 ppm): Signal for the carbon of the hydroxymethyl group.
-
Aliphatic Carbons (δ ~30-55 ppm): Signals for the three sp³ hybridized carbons of the heterocyclic ring (C1, C3, C4).
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the heterocyclic ring, characteristic of tetrahydroisoquinolines.[14]
Biological Activity and Therapeutic Potential
The THIQ scaffold is a cornerstone of many biologically active compounds.[2][4] Derivatives have shown a wide spectrum of activities, making them attractive for drug development.
Established Activities of the THIQ Class:
-
Antitumor Agents: Several natural products with a THIQ core, such as Saframycin A, are potent antitumor antibiotics.[3][15]
-
Neuroprotective Effects: The parent compound, 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, is studied for its neuroprotective properties and serves as a precursor for drugs targeting neurological disorders like Parkinson's disease.[6] Quinoline derivatives, in general, are known to possess antioxidant properties that can be beneficial in neuroprotection.[16]
-
Antimicrobial Activity: Various synthetic THIQ analogs have been evaluated for their antibacterial and antifungal properties.[3][17]
-
Diverse CNS Activities: The scaffold is present in molecules with anticonvulsant and antidepressant properties.[2]
Given that the closely related 6-hydroxy-THIQ is a key intermediate for neuropharmacological agents, (1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol represents a highly valuable building block for the synthesis of new chemical entities targeting the central nervous system. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to create a library of derivatives for screening.
Potential Signaling Pathway Involvement
The neuroprotective effects of quinoline-like structures are often attributed to their antioxidant capabilities and their ability to mitigate oxidative stress, a key factor in neurodegenerative diseases.[16] One potential mechanism is the modulation of inflammatory pathways such as the one mediated by NF-κB.
Caption: Hypothetical neuroprotective mechanism via inhibition of NF-κB pathway.
Conclusion and Future Outlook
(1,2,3,4-Tetrahydroisoquinolin-6-yl)-methanol is a structurally significant molecule built upon the pharmacologically "privileged" tetrahydroisoquinoline scaffold. Its fundamental properties, including a reactive hydroxymethyl group, make it an ideal starting point for synthetic diversification in medicinal chemistry. While direct biological data on this specific compound is limited, the extensive literature on related THIQ analogs strongly suggests its potential as a precursor for novel therapeutics, particularly in the challenging field of neurodegenerative disease. Future research should focus on the efficient, scalable synthesis of this compound and the biological evaluation of its derivatives to fully unlock their therapeutic promise.
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